1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
CAS No.: 312586-97-3
Cat. No.: VC21411957
Molecular Formula: C28H24ClN3O2
Molecular Weight: 470g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312586-97-3 |
|---|---|
| Molecular Formula | C28H24ClN3O2 |
| Molecular Weight | 470g/mol |
| IUPAC Name | 1-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C28H24ClN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3 |
| Standard InChI Key | DSYUCLMTLMVNFF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C |
| Canonical SMILES | CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C |
Introduction
Chemical Structure and Properties
Structural Components
1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone contains several key structural features:
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A 6-chloro-2-methyl-4-phenylquinoline nucleus
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A 3,4-dihydropyrazole ring
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A 2-methoxyphenyl substituent at position 3 of the pyrazole ring
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An ethanone (acetyl) group attached to the nitrogen at position 1 of the pyrazole ring
The compound bears structural similarities to 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, differing primarily in the substitution pattern on the phenyl ring (2-methoxyphenyl instead of 3-bromophenyl).
Physical and Chemical Properties
While specific experimental data for this exact compound is limited in the provided search results, properties can be inferred from similar compounds:
| Property | Expected Value/Characteristic |
|---|---|
| Molecular Formula | C28H24ClN3O2 |
| Molecular Weight | Approximately 470-480 g/mol |
| Physical State | Likely a crystalline solid |
| Solubility | Probably soluble in organic solvents like DMSO, DMF, chloroform; limited water solubility |
| Stability | Likely stable under normal laboratory conditions |
Synthetic Approaches
General Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives containing ethanone moieties typically follows a two-step process:
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Synthesis of intermediate chalcones
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Cyclization reaction with hydrazine derivatives to form the pyrazole ring
This procedure involves a cyclization reaction utilizing proton transfer mechanism, which is common for many pyrazole-containing compounds .
Specific Synthesis Pathway
For compounds similar to our target molecule, the synthetic route might involve:
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Preparation of a suitable quinoline derivative (6-chloro-2-methyl-4-phenylquinoline)
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Formation of a reactive intermediate that can undergo cycloaddition
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Reaction with a hydrazine derivative followed by acetylation
Alternatively, synthesis might proceed via the reaction of hydrazines with 1,3-dicarbonyl compounds or through the use of nitrile imines in cycloaddition reactions. For similar compounds, cycloaddition of nitrile imines generated in situ by catalytic dehydrogenation of diphenyl hydrazones using Chloramine-T has been reported .
Comparison with Similar Compounds
Structural Analogues
| Compound | Molecular Formula | Key Structural Differences | Potential Biological Activities |
|---|---|---|---|
| 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | C27H21BrClN3O | 3-bromophenyl instead of 2-methoxyphenyl | Antimicrobial, anticancer, anti-inflammatory |
| 1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | C18H15N3OS | Different quinoline substitution; thiophenyl instead of methoxyphenyl | Antimicrobial and antioxidant |
| 6-Chloro-2-methyl-4-phenylquinoline derivatives | Variable | Lacks pyrazole-ethanone portion | Variable biological activities |
Structure-Activity Relationship Analysis
The biological activity of our target compound would likely be influenced by several structural features:
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The 2-methoxyphenyl group may enhance antioxidant activity compared to halogenated analogues
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The 6-chloro substitution on the quinoline ring could improve antimicrobial activity
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The acetyl group on the pyrazole nitrogen typically confers improved metabolic stability
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The combination of multiple pharmacophores may result in multi-target activity
Research Findings and Applications
Synthetic Importance
The compound represents an important scaffold for medicinal chemistry research, particularly for the development of multi-target drugs. The synthetic methods employed for its preparation could be valuable for developing libraries of related compounds with varied substitution patterns.
Future Research Directions
Key areas for future investigation would include:
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Optimization of synthetic routes to improve yield and purity
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Comprehensive evaluation of biological activities across multiple assay systems
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Structure-activity relationship studies with systematically varied substitution patterns
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Investigation of potential pharmacokinetic properties and metabolic pathways
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